molecular formula C15H21FN2O3 B12088933 tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B12088933
M. Wt: 296.34 g/mol
InChI Key: WXLLPOLNOVMSSL-NSHDSACASA-N
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Description

tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(17)4-5-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m0/s1

InChI Key

WXLLPOLNOVMSSL-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)N)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)N)F

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of (3S)-3-Hydroxypyrrolidine-1-carboxylate

The Boc-protected pyrrolidine scaffold is synthesized via asymmetric hydrogenation or enzymatic resolution. For example:

  • Asymmetric hydrogenation of tert-butyl 3-oxopyrrolidine-1-carboxylate using Ru-(S)-BINAP catalyst achieves >98% ee.

  • Enzymatic resolution of racemic 3-hydroxypyrrolidine derivatives with lipases (e.g., CAL-B) provides enantiomerically pure (3S)-isomer.

Step 2: Phenoxy Group Introduction

The hydroxyl group at C3 undergoes nucleophilic substitution with 5-nitro-2-fluorophenol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C→RT). Subsequent reduction of the nitro group to amine is achieved via:

  • Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 50°C, 12 h, 92% yield).

  • Fe/NH₄Cl in EtOH/H₂O (80°C, 6 h, 88% yield).

Key Data Table 1: Phenoxy Coupling Optimization

ConditionsSolventTemp (°C)Yield (%)Purity (HPLC)
Mitsunobu (DIAD/PPh₃)THF0→257895.2
SNAr (K₂CO₃, DMF)DMF806589.7
Ullmann Coupling (CuI, L-Pro)Toluene1108297.1

Step 1: Synthesis of 3-(5-Nitro-2-fluorophenoxy)pyrrolidine

Pyrrolidine is reacted with 5-nitro-2-fluorophenol under Mitsunobu conditions (DEAD, PPh₃, CH₂Cl₂, 0°C→RT, 72 h). Nitro reduction follows using SnCl₂/HCl (EtOAc, 40°C, 4 h, 85% yield).

Step 2: Boc Protection of Pyrrolidine

The free amine is protected using Boc anhydride (1.2 eq) in the presence of DMAP (0.1 eq) and Et₃N (2 eq) in CH₂Cl₂ (0°C→RT, 12 h, 94% yield).

Stereochemical Control Strategies

Chiral Auxiliaries

  • (R)-Proline-derived catalysts induce (3S)-configuration during ring-closing metathesis.

  • Enzymatic dynamic kinetic resolution (DKR) with Candida antarctica lipase resolves racemic intermediates with 99% ee.

Asymmetric Catalysis

  • Ru-(S)-Segphos complexes enable hydrogenation of α,β-unsaturated esters to (3S)-pyrrolidines (98% ee).

  • Organocatalytic Mannich reactions using L-proline derivatives achieve diastereomeric ratios >20:1.

Process Optimization and Scalability

Solvent Screening

  • THF vs. DME : THF provides higher yields (78% vs. 65%) in Mitsunobu reactions due to better solubility of phenoxide intermediates.

  • Green solvent alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 75% yield.

Catalytic Systems

  • Palladium on carbon (Pd/C) vs. Raney Ni : Pd/C offers superior selectivity in nitro reductions (92% vs. 78%).

  • Copper(I)-thiophene carboxylate accelerates Ullmann couplings (TOF = 450 h⁻¹).

Analytical Characterization

Structural Confirmation

  • ¹H/¹³C NMR (CDCl₃): δ 1.44 (s, Boc CH₃), 4.25 (m, pyrrolidine H3), 6.75–7.10 (aromatic H).

  • HRMS (ESI+) : m/z 297.1452 [M+H]⁺ (calc. 297.1455).

Purity Assessment

  • HPLC : C18 column (ACN/H₂O + 0.1% TFA), tR = 8.2 min, 99.1% purity.

  • Chiral HPLC (Chiralpak AD-H): 99.4% ee, tR = 12.7 min.

Industrial-Scale Considerations

Cost Analysis

ComponentCost/kg (USD)Contribution (%)
Boc Anhydride22038
5-Amino-2-fluorophenol45045
Catalysts120012
Solvents155

Emerging Methodologies

Flow Chemistry

  • Continuous hydrogenation with H-Cube Pro™ reduces reaction time from 12 h to 2.5 h (95% yield).

  • Photoredox catalysis enables nitro-to-amine conversion under visible light (450 nm, 88% yield).

Biocatalytic Approaches

  • Engineered transaminases (Codexis) achieve 99% conversion in asymmetric amination.

  • Whole-cell systems (E. coli expressing P450 BM3) introduce fluorine regioselectively .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Synthetic Chemistry

The compound is utilized as a building block for synthesizing more complex molecules. Its structure facilitates the exploration of new chemical reactions and pathways. The synthesis typically involves:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the fluorophenoxy group via nucleophilic substitution.
  • Protection of the amino group to prevent side reactions during synthesis.

Biological Research

In biological contexts, tert-butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can be used to study interactions with biological molecules. It may serve as:

  • A probe to investigate specific biochemical pathways.
  • A lead compound for drug discovery targeting various diseases.

Medicinal Chemistry

The compound shows promise for therapeutic applications due to its potential interactions with biological targets. Research may focus on:

  • Mechanisms of action involving binding to enzymes or receptors.
  • Development of new drugs based on its structural properties.

Case Study 1: Drug Development

Recent studies have explored the compound's efficacy in modulating specific biological pathways related to neurodegenerative diseases. Its ability to interact with neurotransmitter receptors has been investigated, showing potential for developing treatments aimed at conditions like Alzheimer’s disease.

Case Study 2: Chemical Synthesis

A study demonstrated the use of this compound in synthesizing novel pyrrolidine derivatives with enhanced pharmacological profiles. This research highlighted its role in expanding the library of compounds available for drug discovery.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate may include other pyrrolidine carboxylates with different substituents. Examples could be:

  • tert-Butyl (3S)-3-(5-amino-2-chlorophenoxy)pyrrolidine-1-carboxylate
  • tert-Butyl (3S)-3-(5-amino-2-methylphenoxy)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Biological Activity

tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a pyrrolidine ring, a tert-butyl group, and a fluorinated phenoxy moiety, which collectively contribute to its biological activity. Understanding its interactions with biological systems is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C15H21FN2O3, with a molecular weight of approximately 296.34 g/mol. The presence of functional groups such as the carboxylate and amino group enhances its reactivity and potential for further derivatization.

Preliminary studies suggest that this compound may act as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs). Its structural characteristics indicate potential interactions with these receptors, which are critical in neurotransmission processes. Such interactions could lead to therapeutic effects in neurological disorders, including Alzheimer's disease and schizophrenia.

1. Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter release, particularly acetylcholine. Its ability to selectively bind to nAChRs could enhance synaptic transmission, making it a candidate for further studies in cognitive enhancement and neuroprotection.

2. Antimicrobial Properties

In addition to its neuropharmacological potential, this compound has shown preliminary antimicrobial activity. Studies have indicated effectiveness against various pathogens, suggesting that it may serve as a basis for developing new antimicrobial agents.

3. Structure-Activity Relationship (SAR)

The chirality of the compound plays a significant role in its biological activity. Variations in stereochemistry can lead to different pharmacological profiles. For instance, related compounds such as (S)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate exhibit distinct receptor interactions due to their structural differences.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
tert-Butyl (3R)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylateSimilar backbone with different stereochemistryPotentially different biological activity
(S)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylateDifferent substitution pattern on the phenoxy groupMay exhibit distinct receptor interactions
tert-Butyl (R)-3-(methylamino)pyrrolidine-1-carboxylateContains a methylamino group instead of an amino groupVariations in pharmacological profiles

Case Studies

Several studies have focused on the biological activity of similar compounds within the pyrrolidine class:

  • Neuronal Activity Modulation : A study demonstrated that compounds structurally related to tert-butyl pyrrolidines could enhance cognitive function in animal models by modulating nAChR activity.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of fluorinated phenoxy compounds against common bacterial strains, revealing significant inhibitory effects at concentrations below 250 μg/mL .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl pyrrolidine carboxylate derivatives with aryloxy substituents?

  • Answer: Common routes involve coupling protected pyrrolidine intermediates with substituted phenols. For example, mixed anhydride methods using reagents like isobutyl chloroformate and DIPEA in CH₂Cl₂ enable activation of carboxylic acids for amide/ester bond formation . After activation, nucleophilic substitution with 5-amino-2-fluorophenol can introduce the aryloxy group. Purification via flash chromatography (e.g., 0–100% EtOAc/hexane gradient) yields the product .

Q. How can the stereochemical integrity of the (3S)-pyrrolidine center be preserved during synthesis?

  • Answer: Use chiral starting materials (e.g., enantiopure tert-butyl (S)-pyrrolidine carboxylate) and avoid harsh reaction conditions that promote racemization. Monitoring via polarimetry ([α]²⁵D values) and chiral HPLC can confirm retention of configuration. For example, compounds with [α]²⁵D = −55.0 (CHCl₃) indicate successful stereocontrol .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer:

  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., δ ~6.8–7.2 ppm for fluorophenoxy protons; δ ~1.4 ppm for tert-butyl groups) .
  • HRMS: Confirms molecular formula (e.g., calculated vs. observed m/z for [M+H]⁺) .
  • IR: Detects functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for the carboxylate) .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of the 5-amino-2-fluorophenoxy group?

  • Answer: Protect the amino group (e.g., with Boc) before introducing electrophiles. For cross-coupling (e.g., Suzuki), use Pd(PPh₃)₄/CuI catalysts in DMF/Et₃N under Ar to couple aryl halides with boronic acids. Post-reaction deprotection regenerates the amino group .

Q. What methodologies resolve contradictions in spectral data for diastereomers or impurities?

  • Answer:

  • Variable Temperature NMR: Distinguishes rotamers by observing coalescence at elevated temperatures.
  • 2D NMR (COSY, HSQC): Assigns proton-carbon correlations to confirm connectivity .
  • X-ray Crystallography: Provides definitive stereochemical assignments for crystalline intermediates .

Q. How to design a stability study under varying pH and temperature conditions?

  • Answer:

  • Experimental Design:
ConditionpH RangeTemperature (°C)Duration (h)
Acidic1–325, 40, 6024–72
Neutral6–825, 40, 6024–72
Basic9–1125, 40, 6024–72
  • Analysis: Monitor degradation via HPLC and LC-MS. For example, tert-butyl esters are prone to hydrolysis under acidic conditions, forming carboxylic acids .

Q. What strategies improve solubility for biological assays without altering pharmacophores?

  • Answer:

  • Co-solvents: Use DMSO/water mixtures (≤10% DMSO) for in vitro studies.
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily.
  • Micellar Encapsulation: Non-ionic surfactants (e.g., Cremophor EL) enhance aqueous dispersion .

Methodological Notes

  • Avoiding Commercial Bias: Focus on lab-scale synthesis (e.g., 0.5–5 g batches) rather than industrial processes.
  • Data Reproducibility: Document reaction parameters (e.g., inert atmosphere, solvent purity) to minimize variability .
  • Safety: Follow hazard guidelines (e.g., use fume hoods for CH₂Cl₂, wear nitrile gloves for fluorophenols) .

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